Methyl (2,4-dimethylphenyl) cyanocarbonimido-dithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2,4-dimethylphenyl) cyanocarbonimido-dithioate typically involves the reaction of 2,4-dimethylphenyl isothiocyanate with methylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at a temperature range of 0-5°C. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl (2,4-dimethylphenyl) cyanocarbonimido-dithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the cyanocarbonimido group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted cyanocarbonimido derivatives.
Scientific Research Applications
Methyl (2,4-dimethylphenyl) cyanocarbonimido-dithioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2,4-dimethylphenyl) cyanocarbonimido-dithioate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2,4-dimethylphenyl) isothiocyanate
- Methyl (2,4-dimethylphenyl) thiocyanate
- Methyl (2,4-dimethylphenyl) carbamodithioate
Uniqueness
Methyl (2,4-dimethylphenyl) cyanocarbonimido-dithioate is unique due to its cyanocarbonimido group, which imparts distinct reactivity and chemical properties. This makes it particularly useful in proteomics research and other specialized applications .
Properties
Molecular Formula |
C11H12N2S2 |
---|---|
Molecular Weight |
236.4 g/mol |
IUPAC Name |
[(2,4-dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide |
InChI |
InChI=1S/C11H12N2S2/c1-8-4-5-10(9(2)6-8)15-11(14-3)13-7-12/h4-6H,1-3H3 |
InChI Key |
YCGPHRNNCKWSTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)SC(=NC#N)SC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.